molecular formula C35H60O7 B1182240 Ikshusterol 3-O-glucosid CAS No. 112137-81-2

Ikshusterol 3-O-glucosid

Katalognummer B1182240
CAS-Nummer: 112137-81-2
Molekulargewicht: 592.8 g/mol
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ikshusterol3-O-glucoside has been isolated from Clematis gouriana Roxb. ex DC. roots. It is identified based on various spectroscopic methods, including UV, NMR, FTIR, and GC-MS-EI. This compound has been evaluated for its potential medicinal properties, including its snake-venom neutralizing capacity (Muthusamy et al., 2018).

Synthesis Analysis

The synthesis of similar glucopyranoside compounds often involves complex chemical reactions tailored to protect the functional groups and to ensure the specificity of the glycosidic bond formation. While the specific synthesis method for Ikshusterol 3-O-beta-D-glucopyraside is not detailed, related synthesis processes typically utilize regioselective glycosylation reactions and protective group strategies to achieve the desired compound (Yashunsky et al., 2016).

Molecular Structure Analysis

Ikshusterol3-O-glucoside's molecular structure was established through comprehensive spectroscopic analysis. These methods provide insights into the compound's molecular framework, including the configuration of its glycosidic bond and the stereochemistry of its glucopyranoside moiety. Computational and in vitro studies further support the understanding of its molecular stability and electrostatic potential, which are crucial for its biological activity (Muthusamy et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of Ikshusterol 3-O-beta-D-glucopyraside, similar to its analogs, can be influenced by its functional groups, such as the glucopyranosyl moiety and the sterol backbone. These groups may participate in various chemical reactions, including glycosylation and hydrolysis, affecting the compound's biological properties and stability.

Physical Properties Analysis

The physical properties of glucopyranoside derivatives like Ikshusterol3-O-glucoside, including solubility, melting point, and crystallinity, are critical for their formulation and application. These properties are typically determined experimentally through physical characterization techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards acids, bases, and other reagents, are essential for understanding the compound's behavior in biological systems. The glycosidic bond in Ikshusterol3-O-glucoside, for example, determines its susceptibility to enzymatic hydrolysis, impacting its bioavailability and therapeutic efficacy.

For further details and insights into related compounds and their properties, the cited reference provides a comprehensive understanding of the structure, synthesis, and potential biological activities of glucopyranoside derivatives:

Wissenschaftliche Forschungsanwendungen

Neutralisierung von Schlangengift

Ikshusterol 3-O-glucosid wurde als Phytochemikalie mit signifikanten inhibitorischen Wirkungen gegen Schlangengift-Phospholipase A2 (PLA2)-Enzyme identifiziert. Dies deutet auf sein Potenzial als alternative Behandlung für Schlangenvergiftungen hin und bietet eine erschwinglichere und möglicherweise zugängliche Option im Vergleich zu herkömmlichen Antivenomen {svg_1}.

Enzymatische Synthese in biomedizinischen Anwendungen

Die Verbindung ist Gegenstand des Interesses in der enzymatischen Synthese von Glykosylverbindungen, die im biomedizinischen Bereich von entscheidender Bedeutung sind. Die enzymatische Synthese unter Verwendung von this compound als Substrat könnte zur Produktion von bioaktiven Molekülen mit verbesserter Stabilität und Bioverfügbarkeit führen {svg_2}.

Entwicklung von pharmazeutischen Medikamenten

Aufgrund seiner PLA2-inhibitorischen Eigenschaften wird this compound für die Entwicklung neuer pharmazeutischer Medikamente untersucht. Seine Wirksamkeit gegen PLA2 deutet auf eine mögliche Rolle bei der Entwicklung von Medikamenten für Erkrankungen hin, bei denen PLA2 ein beitragender Faktor ist {svg_3}.

Kosmetikindustrie

In der Kosmetikindustrie werden Glykosylverbindungen wie this compound aufgrund ihrer Stabilität und verschiedener hautfreundlicher Eigenschaften geschätzt. Die Forschung zu seinen Anwendungen könnte zur Entwicklung neuer Hautpflegeprodukte führen, die seine biologischen Aktivitäten nutzen {svg_4}.

Anwendungen in der Lebensmittelindustrie

Die Stabilität und biologische Aktivität von this compound machen es auch zu einem attraktiven Zusatzstoff in der Lebensmittelindustrie. Zu seinen möglichen Anwendungen gehören die Verwendung als natürliches Konservierungsmittel oder der Beitrag zu den gesundheitlichen Vorteilen von funktionellen Lebensmitteln {svg_5}.

Therapeutische Behandlung von Schlangenbissen

This compound hat eine starke Fähigkeit gezeigt, Schlangengift zu neutralisieren, was auf sein Versprechen als Molekül für die therapeutische Behandlung bei Schlangenbissen hinweist. Diese Anwendung ist besonders relevant in Regionen, in denen Schlangenbisse ein häufiges Gesundheitsproblem sind {svg_6}.

Entzündungshemmende Eigenschaften

Die Fähigkeit der Verbindung, PLA2 zu hemmen, ein Enzym, das an der Entzündungsreaktion beteiligt ist, deutet darauf hin, dass this compound entzündungshemmende Eigenschaften haben könnte. Dies könnte bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein {svg_7}.

Antioxidatives Potenzial

Obwohl dies in der Forschung nicht direkt erwähnt wird, haben Verbindungen, die die PLA2-Aktivität beeinflussen, oft antioxidative Eigenschaften. Weitere Forschung könnte das Potenzial von this compound als Antioxidans untersuchen, das verschiedene gesundheitliche und kosmetische Anwendungen haben könnte {svg_8}.

Wirkmechanismus

Target of Action

Ikshusterol 3-O-glucoside primarily targets Phospholipase A2 (PLA2) . PLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, leading to the production of arachidonic acid, a precursor of many important bioactive lipids.

Mode of Action

Ikshusterol 3-O-glucoside interacts with PLA2, inhibiting its activity . This interaction prevents the conversion of phospholipids into arachidonic acid, thereby reducing the production of bioactive lipids that are derived from arachidonic acid.

Biochemical Pathways

By inhibiting PLA2, Ikshusterol 3-O-glucoside affects the arachidonic acid pathway . This pathway is responsible for the production of various bioactive lipids, including prostaglandins and leukotrienes, which play key roles in inflammation and other physiological processes.

Pharmacokinetics

It is known that the compound is stable under various storage conditions . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ikshusterol 3-O-glucoside.

Result of Action

The inhibition of PLA2 by Ikshusterol 3-O-glucoside leads to a decrease in the production of bioactive lipids derived from arachidonic acid . This can result in reduced inflammation and other effects associated with these lipids.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ikshusterol 3-O-glucoside. For instance, the compound’s stability can be affected by temperature and storage conditions . The compound’s action and efficacy can also be influenced by factors such as the concentration of the compound and the presence of other substances in the environment.

Safety and Hazards

Ikshusterol 3-O-beta-D-glucopyraside is intended for research use only and is not for medicinal, household, or other use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention if necessary .

Biochemische Analyse

Biochemical Properties

Ikshusterol 3-O-beta-D-glucopyraside plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and activation. One of the key interactions of Ikshusterol 3-O-beta-D-glucopyraside is with phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids. Ikshusterol 3-O-beta-D-glucopyraside inhibits PLA2 activity, which can have downstream effects on inflammatory processes . Additionally, Ikshusterol 3-O-beta-D-glucopyraside interacts with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

Ikshusterol 3-O-beta-D-glucopyraside has been shown to affect various types of cells and cellular processes. In skeletal muscle cells, Ikshusterol 3-O-beta-D-glucopyraside stimulates glucose utilization by enhancing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane . This effect is mediated through the PI-3K/AKT signaling pathway, which is crucial for glucose uptake and metabolism. Furthermore, Ikshusterol 3-O-beta-D-glucopyraside influences gene expression by modulating the activity of estrogen receptors, leading to changes in the expression of estrogen-regulated genes .

Molecular Mechanism

The molecular mechanism of Ikshusterol 3-O-beta-D-glucopyraside involves its interaction with specific biomolecules and enzymes. Ikshusterol 3-O-beta-D-glucopyraside binds to estrogen receptors, particularly ERβ, through hydrophobic interactions and hydrogen bonding . This binding activates the estrogen response element (ERE)-mediated transcription, leading to changes in gene expression. Additionally, Ikshusterol 3-O-beta-D-glucopyraside inhibits PLA2 by binding to its active site, preventing the hydrolysis of phospholipids . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ikshusterol 3-O-beta-D-glucopyraside have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over prolonged exposure to light and heat . Long-term studies have shown that Ikshusterol 3-O-beta-D-glucopyraside maintains its ability to stimulate glucose uptake in skeletal muscle cells over extended periods, indicating sustained efficacy . The degradation of the compound can lead to a reduction in its inhibitory effects on PLA2 over time .

Dosage Effects in Animal Models

The effects of Ikshusterol 3-O-beta-D-glucopyraside vary with different dosages in animal models. At low to moderate doses, Ikshusterol 3-O-beta-D-glucopyraside has been shown to enhance glucose utilization and improve metabolic parameters without significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ikshusterol 3-O-beta-D-glucopyraside is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound inhibits PLA2, which plays a crucial role in the release of arachidonic acid from phospholipids . This inhibition can affect the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, Ikshusterol 3-O-beta-D-glucopyraside influences glucose metabolism by enhancing the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake .

Transport and Distribution

Within cells and tissues, Ikshusterol 3-O-beta-D-glucopyraside is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cell, Ikshusterol 3-O-beta-D-glucopyraside can accumulate in specific compartments, such as the endoplasmic reticulum and the Golgi apparatus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Ikshusterol 3-O-beta-D-glucopyraside is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the Golgi apparatus, where it interacts with enzymes and proteins involved in lipid and glucose metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct Ikshusterol 3-O-beta-D-glucopyraside to these compartments. The presence of Ikshusterol 3-O-beta-D-glucopyraside in these organelles allows it to modulate key biochemical pathways and cellular processes.

Eigenschaften

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20-,21-,23+,24-,25+,26+,27-,28-,29+,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAKQVYNLPUBL-MSLCHGNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204652
Record name (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112137-81-2
Record name (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112137-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.